1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one
Description
This compound, with the CAS number 2097915-19-8, is a pyrrolidine-based ketone derivative containing a 2,6-dimethylpyrimidin-4-yl ether substituent and a 3-methylphenyl group. Its molecular formula is C₁₇H₂₀N₄O₂, and it has a molecular weight of 312.3663 g/mol . Structurally, it features a pyrrolidin-1-yl moiety linked via an oxygen atom to a pyrimidine ring, which is substituted with two methyl groups at positions 2 and 4.
Propriétés
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-5-4-6-17(11-14)7-8-20(24)23-10-9-18(13-23)25-19-12-15(2)21-16(3)22-19/h4-6,11-12,18H,7-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYANJXYSFDDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NC(=NC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one (CAS Number: 2097934-20-6) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol. The structure features a pyrrolidine ring substituted with a dimethylpyrimidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₃O₂ |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 2097934-20-6 |
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. A study evaluating similar compounds showed that they possess moderate to high activity against various bacterial strains. The specific compound may exhibit comparable effects due to structural similarities with known antimicrobial agents .
Anticancer Potential
Pyrrolidine derivatives have been investigated for their anticancer activities. In vitro studies have shown that certain compounds can inhibit tumor cell proliferation. For example, related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one could possess similar properties .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
Case Studies
- Anticancer Activity : In a study involving structurally related compounds, several derivatives were tested on human cancer cell lines (e.g., HeLa, CaCo-2). The results indicated that certain modifications to the pyrrolidine structure enhanced cytotoxicity, which could be relevant for optimizing the activity of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of pyrrolidine derivatives, revealing that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The findings highlight the potential of this compound as an antimicrobial agent .
Applications De Recherche Scientifique
Pharmacological Applications
The compound has been studied for its diverse biological activities, which include:
1. Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In vitro studies have shown significant cytotoxicity in:
- HeLa Cells : IC50 values as low as 0.02 mM.
- Murine Leukemia (L1210) : Notable inhibition observed.
These findings suggest its potential utility in treating hematological malignancies and solid tumors.
2. Neuropharmacological Effects
The compound has been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory Properties
Studies have demonstrated that the compound can reduce inflammatory markers in various models, indicating its potential use in treating inflammatory conditions.
Study on Cancer Cell Lines
A comprehensive evaluation of antiproliferative effects across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. The structure-activity relationship (SAR) analysis revealed that modifications at the pyrrolidine ring significantly impact potency.
Mechanistic Insights
Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Below is an analysis based on the available materials:
Structural Analogues in the Evidence
- Structure: Contains a pyrimidin-4-yl ether linked to a tetrahydrofuran ring and a thioether group.
- Key Differences: The absence of a pyrrolidin-1-yl group and the presence of a more complex sugar-like backbone. This compound is designed for nucleoside analog applications, unlike the target molecule’s ketone-based structure .
- Structure: A piperidine-linked pyrazolo[3,4-d]pyrimidine with an acryloyl group.
- Key Differences: The pyrazolo-pyrimidine core and acryloyl substituent suggest distinct reactivity and target specificity (e.g., kinase inhibition) compared to the target compound’s pyrimidine-pyrrolidine hybrid .
Compound from : Structure: A chromenone derivative fused with pyrazolo[3,4-c]pyrimidine and fluorophenyl groups. Key Differences: The chromenone scaffold and fluorine substitutions imply different electronic properties and bioavailability compared to the target compound’s non-fluorinated, simpler aryl-propanone system .
Functional and Pharmacological Comparison
No direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound or its analogs is available in the evidence. However, inferences can be made:
- Lipophilicity : The 3-methylphenyl group in the target compound likely enhances membrane permeability compared to the polar sugar-like analogs in .
- Synthetic Accessibility: The pyrrolidine-pyrimidine ether linkage in the target compound may offer simpler synthetic routes than the multi-step protocols required for the chromenone derivatives in .
Data Table: Structural and Molecular Features
Research Findings and Gaps
- Bioactivity: No in vitro or in vivo data is available for the target compound. In contrast, and compounds are explicitly linked to therapeutic applications (e.g., kinase inhibition).
Q & A
Q. What synthetic routes are recommended for preparing 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrimidine ring formation : Condensation of 2,6-dimethylpyrimidin-4-ol with a pyrrolidine derivative under acidic conditions.
Coupling reactions : Use of coupling agents like EDCI/HOBt to attach the pyrrolidine-oxy-pyrimidine moiety to the propanone backbone.
Final functionalization : Introduction of the 3-methylphenyl group via nucleophilic substitution or Friedel-Crafts acylation.
Key Reagents : Dichloromethane (solvent), sodium hydride (base), and palladium catalysts for cross-coupling steps.
Validation : Confirm intermediates via -NMR and LC-MS .
Q. How can researchers verify the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- - and -NMR to confirm proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) using SHELXL for refinement .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify interactions between parameters.
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., epoxidation or hydrolysis).
- Statistical Modeling : Response surface methodology (RSM) predicts optimal conditions, validated by triplicate runs .
Q. How to resolve contradictions in bioactivity data across assays?
Methodological Answer:
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (MTT) to confirm target specificity.
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 3-methylphenyl with 4-methoxyphenyl) to isolate structure-activity relationships (SAR).
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What computational strategies are effective for identifying molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Focus on conserved binding pockets in kinases or GPCRs.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to evaluate binding stability and ligand-protein interactions.
- Machine Learning : Train QSAR models with PubChem BioAssay data to predict off-target effects .
Q. What challenges arise in X-ray crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation in mixed solvents (e.g., DCM/hexane) promotes nucleation.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates weak diffraction from flexible pyrrolidine rings.
- Refinement : SHELXL resolves disorder in the pyrimidine-oxy-pyrrolidine moiety via TLS parameterization .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify the 3-methylphenyl group (e.g., halogenation, alkyl chain elongation) and measure changes in IC values.
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., MOE) to map essential hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (methylphenyl).
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) for kinase targets.
- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs).
- Cytotoxicity : Flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis in cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
